5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid
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Overview
Description
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid is an organic compound that features both sulfonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 2-chlorobenzene followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide. The subsequent introduction of the amino group can be achieved through amination reactions using ammonia or other amine sources under high-pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alcohols.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzene-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzene ring.
2-Chlorobenzene-1-sulfonic acid: Similar structure but lacks the amino group.
5-(2-Aminobenzene-1-sulfonyl)-2-hydroxybenzene-1-sulfonic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid is unique due to the presence of both amino and sulfonyl groups along with a chlorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
90352-66-2 |
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Molecular Formula |
C12H10ClNO5S2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-(2-aminophenyl)sulfonyl-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClNO5S2/c13-9-6-5-8(7-12(9)21(17,18)19)20(15,16)11-4-2-1-3-10(11)14/h1-7H,14H2,(H,17,18,19) |
InChI Key |
LGJSTCVDWLPSQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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